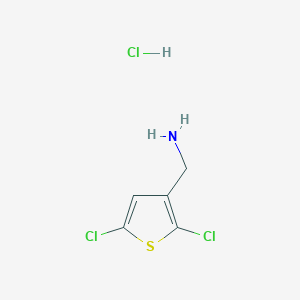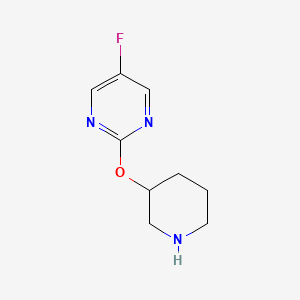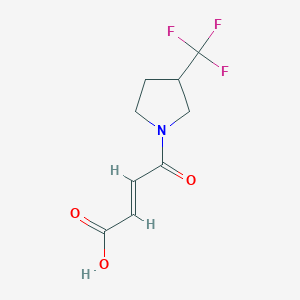
(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid
Overview
Description
“(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid” is a versatile chemical compound used extensively in scientific research due to its unique properties. It can be applied in various fields including pharmaceuticals, organic synthesis, and material science, making it an invaluable tool for advancements in these areas .
Scientific Research Applications
Quantum Chemical Investigation
A study by Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on substituted pyrrolidinones to explore their molecular properties. The research aimed to understand the electronic properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities of these compounds, which could have implications for the design of new materials or drugs (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Antiviral Activity
Patick et al. (2005) reported on a novel orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease. This compound demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses tested, providing direct confirmation that cell-based antiviral activity results from inhibition of 3C protease (Patick et al., 2005).
Photoluminescent Materials
Zhestkij et al. (2021) synthesized a derivative used as a building block for organic molecular crystals with stable photoluminescence at ambient conditions. This research highlights the potential of such compounds in developing new luminescent materials for various applications, including displays and sensors (Zhestkij et al., 2021).
Inhibitory Studies
A study by ur-Rehman et al. (2012) investigated novel organotin(IV) esters' inhibition effects against bacterial, fungal, tumoral, and insecticidal strains. The complexes demonstrated potency against all these strains, attributed to the ligand's multiple interactive sites that change the environment around tin and can interact with DNA (ur-Rehman, Hussain, Rauf, Tahir, & Ali, 2012).
Organic Synthesis
Rossi et al. (2007) described the divergent synthesis of various compounds starting from pyrrolidin-1-yl derivatives, indicating the versatility of these compounds in organic synthesis. The study provides insights into the mechanism(s) of their reactions, which could be beneficial for the development of new synthetic methodologies (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
properties
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3/c10-9(11,12)6-3-4-13(5-6)7(14)1-2-8(15)16/h1-2,6H,3-5H2,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEAPQSTLKLXGN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C(F)(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(3-(trifluoromethyl)pyrrolidin-1-yl)but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
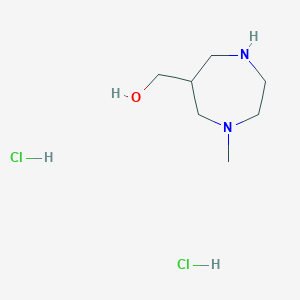
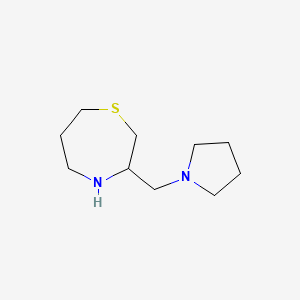
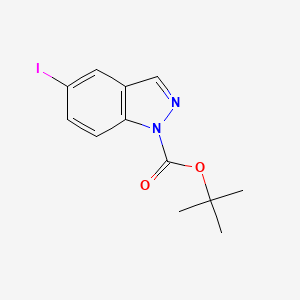
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
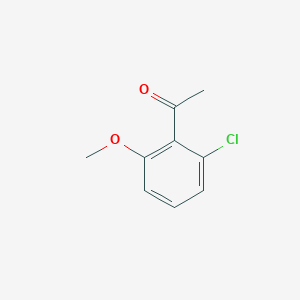
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
